ZDLD13 Achieves >17‑Fold Higher CDK4 Enzymatic Inhibition Compared to Its Closest β‑Carboline Analog ZDLD20
In a biochemical CDK4/CycD3 enzymatic assay, ZDLD13 inhibits the kinase with an IC50 of 0.38 μM, whereas the structurally related β‑carboline analog ZDLD20 exhibits an IC50 of 6.51 μM under the same experimental conditions [1]. This represents a 17.1‑fold improvement in target engagement potency for ZDLD13 compared to its closest in‑series comparator.
| Evidence Dimension | CDK4/CycD3 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.38 μM |
| Comparator Or Baseline | ZDLD20: 6.51 μM |
| Quantified Difference | 17.1‑fold higher potency (ZDLD13 IC50 = 0.38 μM vs. ZDLD20 IC50 = 6.51 μM) |
| Conditions | Biochemical CDK4/CycD3 kinase activity assay (cell‑free system) |
Why This Matters
The 17.1‑fold potency differential directly impacts the compound's effective working concentration range and enables more robust target modulation in cellular and in vivo systems with lower dosing requirements.
- [1] Li D, Liu W, Huang Y, et al. Facile synthesis of C1‑substituted β‑carbolines as CDK4 inhibitors for the treatment of cancer. Bioorganic Chemistry. 2022;121:105659. View Source
